molecular formula C28H32FeN2 B3246064 1,1'-Bis((R)-(dimethylamino)(phenyl)methyl)ferrocene CAS No. 174589-08-3

1,1'-Bis((R)-(dimethylamino)(phenyl)methyl)ferrocene

Cat. No. B3246064
CAS RN: 174589-08-3
M. Wt: 452.4 g/mol
InChI Key: CAKIZMYLAKGOOJ-UHFFFAOYSA-N
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Description

1,1’-Bis(diphenylphosphino)ferrocene (dppf) is an organophosphorus compound commonly used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone, and is related to other bridged diphosphines .


Synthesis Analysis

Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .


Molecular Structure Analysis

The structure of the derivatives has been characterized by 1H NMR, 13C NMR, IR, HRMS and elemental analysis . The structure–property relationship has been investigated based on UV/Vis spectroscopy and cyclic voltammetry .


Chemical Reactions Analysis

Ferrocene phosphines have been extensively studied as ligands for coordination chemistry and catalysis . Among the vast number of compounds reported to date, dppf still holds a prominent place due to its versatile coordination behavior and wide catalytic applications .


Physical And Chemical Properties Analysis

Ferrocene is an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom . On account of its unique electronic and structural properties, ferrocene has found a wide range of applications in various fields .

Mechanism of Action

The focus of this Perspective is the increasing use of dppf in the synthesis and matrix of 21st century materials . The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules .

Future Directions

The focus of this Perspective is the increasing use of dppf in the synthesis and matrix of 21st century materials . It is likely that this ubiquitous lab companion will increasingly find its way into the fabric or processing of future functional molecular materials .

properties

IUPAC Name

1-cyclopenta-1,3-dien-1-yl-N,N-dimethyl-1-phenylmethanamine;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H16N.Fe/c2*1-15(2)14(13-10-6-7-11-13)12-8-4-3-5-9-12;/h2*3-11,14H,1-2H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKIZMYLAKGOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C[CH-]1)C2=CC=CC=C2.CN(C)C(C1=CC=C[CH-]1)C2=CC=CC=C2.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FeN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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